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Compound of Interest

Compound Name: N-(4-Methoxyphenyl)benzamide

Cat. No.: B181161

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of N-(4-Methoxyphenyl)benzamide with
structurally related compounds, offering insights into their physicochemical properties and
potential biological activities. The information presented herein is supported by experimental
data from spectroscopic and crystallographic studies, intended to aid in the design and
development of novel benzamide-based compounds.

Structural and Spectroscopic Comparison

N-(4-Methoxyphenyl)benzamide and its analogs share a common benzamide core, with
variations in the substituent on the N-phenyl ring. These substitutions significantly influence the
electronic and steric properties of the molecule, which in turn affect their structural
conformations and spectroscopic signatures.

Crystal Structure of N-(4-Methoxyphenyl)benzamide

The solid-state conformation of N-(4-Methoxyphenyl)benzamide has been elucidated by X-
ray crystallography. The molecule consists of three planar regions: the benzoyl ring, the amide
plane, and the 4-methoxyphenyl ring. The dihedral angle between the two aromatic rings is a
key structural parameter. In the crystal structure of N-(4-methoxyphenyl)benzamide (MOP),
the aryl rings are tilted by approximately 60° with respect to each other[1]. This twisted
conformation is a result of steric hindrance and is influenced by intermolecular interactions
within the crystal lattice, such as N—H---O hydrogen bonds that form molecular chains[1].
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Table 1: Key Crystallographic Data for N-(4-Methoxyphenyl)benzamide

Parameter Value
Formula C14H13NO2
Crystal System Monoclinic
Space Group P2i/c

Dihedral Angle (Benzoyl Ring vs. 4- 60°[1]
Methoxyphenyl Ring)

Hydrogen Bonding N—H---O

Comparative Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy provide valuable information about the chemical environment of atoms and
functional groups within a molecule. Below is a comparison of the key spectroscopic data for N-
(4-Methoxyphenyl)benzamide and selected analogs.

Table 2: Comparative H NMR Spectroscopic Data (8, ppm)
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Compound Aromatic Protons NH Proton OCHzs/CHs Protons
N-(4- 7.94 (d, 2H), 7.74 (d,
Methoxyphenyl)benza  2H), 7.29 (t, 2H), 7.03 10.04 (s, 1H) 3.79 (s, 3H)
mide (d, 2H)
7.96 (d, 2H), 7.67 (d,
] 2H), 7.57 (m, 3H),
N-Phenylbenzamide 10.25 (s, 1H) -
7.36 (t, 2H), 7.11 (t,
1H)
N-(4- 7.85-7.81 (m, 2H),
Chlorophenyl)benzami  7.68-7.42 (m, 5H), ~10.4 (s, 1H) -
de 7.32-7.26 (m, 2H)
N-(4- 7.88 (d, 2H), 7.58-
Methylphenyl)benzami  7.42 (m, 3H), 7.21 (d, 9.01 (t, 1H) 2.27 (s, 3H)
de 2H), 7.13 (d, 2H)
Table 3: Comparative 13C NMR Spectroscopic Data (8, ppm)
Compound C=0 Aromatic Carbons OCHs/CHs Carbon
162.42, 139.89,
N-(4-
130.11, 129.07,
Methoxyphenyl)benza  165.42 55.95
_ 127.53, 123.93,
mide
120.87,114.11
139.64, 135.46,
132.01, 129.07,
N-Phenylbenzamide 166.02 -
128.85, 128.12,
124.12, 120.82
N-(4- 138.2, 137.6, 133.3,
Chlorophenyl)benzami  164.8 129.2, 129.1, 128.5, -
de 124.8,120.2
N-(4- 137.1, 136.2, 134.8,
Methylphenyl)benzami  166.6 131.7, 129.3, 128.8, 21.1
de 127.7
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Table 4: Comparative IR Spectroscopic Data (cm~1)

Compound N-H Stretch C=0 Stretch

C-N Stretch C-0O Stretch

N-(4-
Methoxyphenyl)b  ~3300-3400 ~1640-1660

enzamide

~1313

~1240

N-
Phenylbenzamid  ~3326 ~1641

e

~1300-1350

N-(4-
Chlorophenyl)be ~3311 ~1638

nzamide

~1300-1350

N-(4-
Methylphenyl)be ~3306 ~1632

nzamide

~1300-1350

Experimental Protocols

Synthesis of N-(4-Methoxyphenyl)benzamide

A common method for the synthesis of N-(4-Methoxyphenyl)benzamide is the Schotten-

Baumann reaction, which involves the acylation of an amine with an acid chloride in the

presence of a base.
Materials:

e 4-Methoxyaniline (p-anisidine)

Benzoyl chloride

10% Sodium hydroxide (NaOH) solution

Dichloromethane (CHzCl2)

Anhydrous magnesium sulfate (MgSQOa)
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Procedure:

e Dissolve 4-methoxyaniline in dichloromethane in a flask.

e Add an excess of 10% sodium hydroxide solution to the flask.

e Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.
o Continue stirring for 30 minutes at room temperature after the addition is complete.

o Separate the organic layer, wash it with water, and then with a dilute hydrochloric acid
solution.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent
under reduced pressure.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-(4-
Methoxyphenyl)benzamide.
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Synthesis of N-(4-Methoxyphenyl)benzamide

Spectroscopic Analysis

e 1H and 3C NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz
spectrometer using deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds) as the
solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard.

» IR Spectroscopy: Spectra are recorded on an FTIR spectrometer. Solid samples are typically
prepared as potassium bromide (KBr) pellets. Vibrational frequencies are reported in
wavenumbers (cm™1).

Biological Activity and Signaling Pathways

Benzamide derivatives have been shown to exhibit a wide range of biological activities,
including the inhibition of key signaling pathways implicated in cancer and other diseases.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue
homeostasis. Its aberrant activation is linked to the development of various cancers. Some
benzamide derivatives have been identified as inhibitors of this pathway, primarily by targeting
the Smoothened (Smo) receptor, a key signal transducer. By binding to Smo, these inhibitors
prevent its ciliary translocation and subsequent activation of downstream transcription factors
(Gli), thereby blocking the pro-proliferative and anti-apoptotic signals of the pathway.
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Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a
critical role in cell growth, proliferation, and survival. Constitutive activation of the STAT3
signaling pathway is a hallmark of many cancers. Certain benzamide derivatives have been
developed as STAT3 inhibitors. These compounds can interfere with the STAT3 signaling
cascade, often by inhibiting the phosphorylation of STAT3, which is a crucial step for its
activation, dimerization, and nuclear translocation. By blocking STAT3 activation, these
inhibitors can suppress the expression of downstream target genes involved in tumor
progression and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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